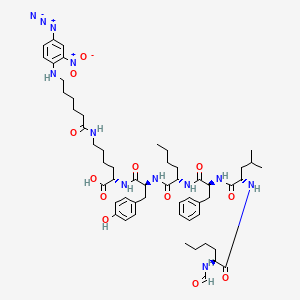

Nph-peptide

Beschreibung

Eigenschaften

CAS-Nummer |

84311-50-2 |

|---|---|

Molekularformel |

C55H78N12O12 |

Molekulargewicht |

1099.3 g/mol |

IUPAC-Name |

(2S)-6-[6-(4-azido-2-nitroanilino)hexanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C55H78N12O12/c1-5-7-19-42(59-35-68)50(71)62-45(31-36(3)4)52(73)64-46(32-37-17-11-9-12-18-37)53(74)60-43(20-8-6-2)51(72)63-47(33-38-23-26-40(69)27-24-38)54(75)61-44(55(76)77)21-14-16-30-58-49(70)22-13-10-15-29-57-41-28-25-39(65-66-56)34-48(41)67(78)79/h9,11-12,17-18,23-28,34-36,42-47,57,69H,5-8,10,13-16,19-22,29-33H2,1-4H3,(H,58,70)(H,59,68)(H,60,74)(H,61,75)(H,62,71)(H,63,72)(H,64,73)(H,76,77)/t42-,43-,44-,45-,46-,47-/m0/s1 |

InChI-Schlüssel |

KPHWFSOLBPULFR-FQEQRRFLSA-N |

SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CCCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])C(=O)O)NC=O |

Isomerische SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCNC(=O)CCCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])C(=O)O)NC=O |

Kanonische SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CCCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])C(=O)O)NC=O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

84311-50-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

XLFXYX |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N-formyl-Nle-Leu-Phe-NLe-125-I-Tyr-Lys-N-epsilon-6-(4'azido-2'-nitrophenylamino)hexanoate N-formyl-Nle-Leu-Phe-Nle-Tyr-N-epsilon-(6-(4'azido-2'-nitrophenylamino)hexanoyl)Lys N-formyl-norleucyl-leucyl-phenylalanyl-norleucyl-tyrosyl-N-epsilon-(6-(4'-azido-2'-nitrophenylamino)hexanoyl)lysine NPH-peptide |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Nph Peptides

Advanced Solid-Phase Peptide Synthesis (SPPS) for Nph-Peptide Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing Nph-peptides due to its efficiency, amenability to automation, and simplified purification steps. nih.govnih.gov The incorporation of the Nph moiety, specifically 2-hydroxy-3-(2-nitrophenyl)-heptanoic acid, as a photolabile linker, represents a significant advancement in SPPS by enabling mild cleavage conditions. nih.govresearchgate.netresearchgate.netnih.gov

The strategic use of Nph-derivatized resins is central to the synthesis of Nph-peptides. These resins incorporate 2-hydroxy-3-(2-nitrophenyl)-heptanoic acid as a linker, which connects the C-terminal amino acid of the growing peptide chain to the solid support. nih.govresearchgate.netresearchgate.netnih.gov This photolabile linker allows for the cleavage of the synthesized peptide from the resin upon exposure to ultraviolet (UV) light (e.g., 365 nm), thereby avoiding the strong acid conditions typically required for peptide detachment in conventional SPPS. nih.govresearchgate.netnih.gov This mild cleavage is particularly advantageous for acid-sensitive peptides or those containing functionalities that might be degraded under harsh acidic environments. nih.govresearchgate.net The protection and deprotection reactions involving Nph can be carried out in a neutral environment, and Nph demonstrates tolerance to both acid and alkali conditions, making it broadly applicable in SPPS without requiring additional chemical reagents for its removal. researchgate.netnih.gov

The choice of protecting group schemes is critical for the successful assembly of Nph-peptides. The two main chemical strategies employed in SPPS are Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl). iris-biotech.debiosynth.com

Fmoc/tBu Strategy: This is the most commonly used strategy for this compound synthesis due to its orthogonality. iris-biotech.debiosynth.compeptide.com The Fmoc group, protecting the Nα-amino group, is base-labile and typically removed with piperidine (B6355638) (e.g., 20% v/v in DMF). iris-biotech.depeptide.combachem.com The side-chain protecting groups (tBu-based) are acid-labile and are removed during the final cleavage from the resin using trifluoroacetic acid (TFA). iris-biotech.debiosynth.compeptide.combachem.com The Nph linker itself has shown high tolerance to Fmoc-SPPS conditions, including 20% piperidine in DMF and pure TFA acidic solutions, making it compatible with this widely adopted method. researchgate.net This allows for the release of a protected peptide fragment from the resin, which can then be used for further assembly. iris-biotech.de

Boc/Bzl Strategy: While less common than Fmoc/tBu for routine synthesis, Boc/Bzl protection can offer superior results for long or difficult peptide sequences. iris-biotech.depeptide.com In this scheme, the Boc group protecting the Nα-amino group is removed using moderate acid conditions (e.g., 50% TFA in dichloromethane), while benzyl-based side-chain protecting groups require stronger acids like trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (B91410) (HF) for their removal. iris-biotech.depeptide.compeptide.com The Nph photolabile linker's ability to be cleaved under UV light offers an alternative to these harsh acid conditions for resin cleavage, potentially making Boc/Bzl more attractive for this compound synthesis where such conditions are undesirable. nih.govresearchgate.netnih.gov

The orthogonality of protecting groups is crucial, ensuring that one protecting group can be removed without affecting others present in the molecule. biosynth.compeptide.com The Nph linker's photolabile nature provides an additional layer of orthogonality, allowing for selective cleavage of the peptide from the resin, independent of the protecting group chemistry used for the amino acid side chains. nih.govresearchgate.netnih.gov

Coupling Efficiency: The formation of the peptide bond between the activated carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide must be highly efficient. iris-biotech.de For optimal results, coupling yields should ideally approach 99.9% per step. iris-biotech.de Strategies to enhance coupling efficiency include:

Double Couplings: For difficult sequences or sterically hindered amino acids, performing a second coupling step can improve completion. gyrosproteintechnologies.com

Extended Coupling Times: Increasing the reaction duration can allow for more complete conversion, especially for challenging couplings. gyrosproteintechnologies.com

Increased Reagent Equivalents: Using higher concentrations of activated amino acid monomers can drive the reaction to completion. cem.com

Capping: To prevent the formation of "deletion sequences" (peptides missing one or more amino acids), unreacted amino groups can be permanently blocked after each coupling step using capping agents like acetic anhydride. iris-biotech.degyrosproteintechnologies.com

Deprotection Efficiency: The removal of the Nα-protecting group (e.g., Fmoc with piperidine) must also be highly efficient to ensure the amino group is ready for the next coupling step. iris-biotech.de

Monitoring: Deprotection can be monitored by UV/Vis spectroscopy, which quantifies the release of the dibenzofulvene adduct (in Fmoc chemistry) at specific wavelengths (e.g., 289.9 nm or 301.0 nm). peptide.comiris-biotech.de Color tests can also be used to confirm the absence of free amino groups after coupling and complete deprotection. iris-biotech.de

Optimized Protocols: For sequences prone to aggregation, which can slow down Fmoc deprotection kinetics, optimized protocols may involve adjusting piperidine concentration or reaction times. nih.govpeptide.com Some automated synthesizers can monitor deprotection in real-time and extend reaction times as needed. peptide.com

Alternative Bases: While piperidine is standard, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc removal, though care must be taken to avoid side reactions, such as aspartimide formation with aspartic acid residues. peptide.com

| Stepwise Yield (%) | Overall Yield (70-mer peptide, 140 steps) (%) |

| 97 | 1.4 |

| 99 | 24 |

| 99.5 | 50 |

Data derived from the principle that even small improvements in stepwise yield dramatically increase the final product purity. gyrosproteintechnologies.com

The production of Nph-peptides has greatly benefited from the advancements in automated and microwave-assisted solid-phase peptide synthesis (SPPS). These technologies significantly enhance the speed, efficiency, and quality of peptide synthesis, particularly for challenging sequences. researchgate.netnih.gov

Automated Synthesis: Automated peptide synthesizers streamline the repetitive steps of SPPS, including amino acid coupling, deprotection, and washing. researchgate.netbiotage.com This automation reduces manual labor, increases reproducibility, and allows for the high-throughput synthesis of multiple peptides or peptide libraries. cem.com Modern automated synthesizers can queue and synthesize numerous peptides consecutively, maximizing productivity. cem.com

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and precise heating, which dramatically accelerates reaction kinetics in SPPS. researchgate.netnih.govbiotage.comnanbiosis.es

Accelerated Reactions: Microwave energy allows most amino acid coupling reactions to be completed in as little as 5 minutes, and Fmoc deprotection times can be reduced from 15 minutes to typically 3 minutes. nih.gov

Improved Purity and Yield: This accelerated synthesis often leads to improved crude peptide purity and yield compared to conventional methods, especially for difficult sequences that are prone to aggregation. researchgate.netnih.govbiotage.com

Waste Reduction: Innovations like Ultra-Efficient SPPS (UE-SPPS), which combine microwave heating with in-situ quenching and evaporative removal of deprotection base, can eliminate up to 95% of the total waste produced in traditional SPPS by removing wash steps. nih.govcem.com This "one-pot" coupling and deprotection approach significantly reduces solvent consumption. nih.govcem.com

Real-time Monitoring: Microwave-assisted systems often integrate real-time monitoring capabilities (e.g., temperature control, UV monitoring of Fmoc removal), allowing for dynamic adjustment of reaction parameters to ensure complete reactions and minimize side products. gyrosproteintechnologies.comnanbiosis.es

The application of these advanced techniques to this compound production means that peptides incorporating the photolabile Nph linker can be synthesized more rapidly and with higher purity, facilitating their use in various research and application areas. nih.govresearchgate.netnih.gov

Solution-Phase Peptide Synthesis (LPPS) for Nph-Peptides

While SPPS is widely favored for its convenience, Solution-Phase Peptide Synthesis (LPPS), also known as Liquid-Phase Peptide Synthesis, remains a viable and sometimes preferred method for the synthesis of Nph-peptides, particularly for large-scale production, specific peptide sequences, or when certain purification challenges arise with solid-phase methods. nih.govrsc.org LPPS involves conducting peptide bond formation in a homogeneous solution, allowing for traditional purification techniques like crystallization at each step. nih.gov

Segment condensation and fragment coupling are crucial strategies within LPPS for synthesizing longer Nph-peptides. Instead of adding amino acids one by one, pre-synthesized and protected peptide fragments are coupled together. peptide.combachem.com This approach can mitigate issues associated with long chain assembly in SPPS, such as decreasing coupling efficiency and increasing side reactions as the peptide chain grows.

Process Overview:

Smaller, protected this compound fragments are first synthesized, often using either SPPS or LPPS.

These fragments are then purified and coupled in solution. The C-terminus of one fragment is activated (e.g., as an active ester or using carbodiimides), and then reacted with the free N-terminus of another fragment. bachem.comamericanpeptidesociety.org

Common coupling reagents in LPPS include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to reduce racemization and improve efficiency. americanpeptidesociety.org

After each coupling, the product is typically purified by conventional methods such as crystallization or extraction, which can yield highly pure intermediates. nih.govrsc.org

Advantages for Nph-Peptides:

Purity: LPPS, especially with fragment coupling, can lead to very high purity for individual segments, which then translates to higher purity in the final assembled this compound. nih.govrsc.org

Scale-up: LPPS is often more suitable for large-scale production compared to SPPS, as it avoids the use of expensive resins and can be conducted in standard chemical reactors. nih.gov

Addressing Difficult Sequences: For Nph-peptides that might exhibit aggregation or other challenges on solid support, fragment coupling in solution can provide a more controlled environment for bond formation. peptide.com

Incorporation of Complex Moieties: The solution-phase environment can be more forgiving for the incorporation of highly sensitive or complex Nph-containing fragments that might not be compatible with solid-phase conditions.

Challenges:

Solubility: A significant challenge in fragment coupling is the potential insolubility of protected peptide segments, which can hinder reaction progress and purification. peptide.com

Racemization: Activation of the C-terminal residue of a fragment can lead to racemization, particularly for amino acids prone to this side reaction. peptide.com Careful selection of coupling reagents and conditions is necessary to minimize this. americanpeptidesociety.org

Tedious Purification: While yielding high purity, the purification steps in LPPS can be more tedious and time-consuming compared to the simple filtration steps of SPPS. nih.gov However, newer techniques like Group-Assisted Purification (GAP) chemistry aim to simplify purification in LPPS by avoiding chromatography and recrystallization. nih.govrsc.org

The integration of the Nph photolabile linker within fragments synthesized by LPPS or SPPS, followed by their assembly via segment condensation, offers a versatile approach for constructing complex Nph-peptides.

Spectroscopic Techniques for this compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. creative-proteomics.comuzh.ch For Nph-peptides, NMR studies can provide detailed insights into the conformation of the peptide backbone and the spatial orientation of the Nph moiety.

Key NMR parameters used in the structural determination of peptides include:

Chemical Shifts: Sensitive to the local electronic environment and can indicate secondary structure elements. chemrxiv.org

Nuclear Overhauser Effects (NOEs): Provide distance restraints between protons that are close in space (< 5 Å), which is fundamental for 3D structure calculation. uzh.chyoutube.com

Coupling Constants (J-couplings): Can give information about dihedral angles, which define the conformation of the peptide backbone. chemrxiv.org

The following table summarizes typical NMR experiments and the information they provide for peptide structural analysis:

| NMR Experiment | Information Obtained | Relevance to Nph-Peptides |

| 1D ¹H NMR | Overall folding, sample aggregation, and purity assessment. creative-proteomics.com | Rapidly assesses the integrity of the this compound and detects aggregation. |

| 2D TOCSY | Identifies spin systems of amino acid residues. chemrxiv.org | Allows for the assignment of specific amino acid residues in the this compound sequence. |

| 2D NOESY | Determines through-space proximities between protons. youtube.com | Crucial for calculating the 3D structure and the orientation of the Nph group relative to the peptide. |

| 2D ¹H-¹³C HSQC | Resolves overlapping proton signals by spreading them into a second dimension based on the chemical shift of the attached carbon. nih.gov | Enhances resolution for unambiguous assignment of resonances in complex this compound spectra. |

X-ray Crystallography of this compound Complexes and Cocrystals

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. nih.gov In the context of Nph-containing molecules, this technique has been instrumental in understanding the detailed interactions within larger assemblies, such as Neutral Protamine Hagedorn (NPH) insulin (B600854). NPH insulin is a crystalline suspension of insulin, protamine (a poly-arginine peptide), and zinc. iucr.orgresearchgate.net

Studies on NPH microcrystals have successfully used X-ray powder diffraction and single-crystal X-ray analysis to characterize the crystal system and the molecular arrangement. iucr.orgresearchgate.net For instance, analysis of NPH microcrystals revealed a tetragonal crystal system with space group P4₃2₁2. researchgate.net The structure of an insulin-protamine complex grown in the presence of urea (B33335) was determined to a resolution of 1.5 Å. researchgate.net Furthermore, data from NPH microcrystals grown under conditions resembling the pharmaceutical formulation were collected to a resolution of 2.2 Å. researchgate.net These studies have shown that the insulin hexamer undergoes a conformational transition from a T₃R₃ state to a T₆ conformation within the microcrystals. researchgate.net

In another example, the crystal structure of a peptide containing nitrophenylalanine (Nph) bound to the 14-3-3σ protein was solved. rsc.org This revealed specific hydrogen bonding and hydrophobic interactions between the Nph residue and the protein, highlighting the structural basis of its binding. rsc.org

| System | Resolution | Key Structural Insights |

| Insulin-protamine complex with urea | 1.5 Å | Detailed binding mode of protamine to insulin. researchgate.net |

| NPH microcrystals | 2.2 Å | Revealed the T₆ conformation of the insulin hexamer in the drug formulation. researchgate.net |

| Peptide with Nph(+1) bound to 14-3-3σ | Not specified | Nph(+1) forms hydrophobic interactions with Leu218, Ile219, and Leu222 of the protein, and its backbone atoms form hydrogen bonds with Asn175 and Lys122. rsc.org |

Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of peptides in solution. formulationbio.comnih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. springernature.com The peptide bond is the principal chromophore in the far-UV region (180-260 nm), and the CD spectrum in this region is sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). units.it

The characteristic CD spectral features for common secondary structures are summarized below:

| Secondary Structure | Characteristic CD Bands (nm) |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm. formulationbio.com |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. springernature.com |

| Random Coil | Strong negative band around 198 nm. formulationbio.com |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for this compound Conformational Studies

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable techniques for investigating the secondary structure of peptides, particularly in various environments including solutions, solids, and lipid bilayers. nih.govnih.gov The vibrational frequencies of the amide bonds in the peptide backbone are sensitive to the hydrogen-bonding patterns, which are characteristic of different secondary structures. The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration, is particularly informative. nih.gov

FTIR can be used to study the conformational state of Nph-peptides and their interactions. For example, it can monitor changes in secondary structure upon self-assembly or binding to a target. The technique is also sensitive to the presence of protein aggregates, which often show a characteristic peak around 1620-1630 cm⁻¹. mit.edu Two-dimensional IR (2D IR) spectroscopy can provide even more detailed information about the coupling between different vibrational modes and the conformational dynamics of the peptide. mit.edu

The table below shows the approximate amide I frequencies for different secondary structures:

| Secondary Structure | Amide I Frequency (cm⁻¹) |

| α-Helix | ~1650-1658 |

| β-Sheet | ~1620-1640 (low frequency), ~1680-1695 (high frequency, for antiparallel sheets) |

| Random Coil | ~1640-1650 |

| β-Turn | ~1660-1685 |

| Aggregates | ~1620-1630 mit.edu |

Mass Spectrometry-Based Analyses of Nph-Peptides

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing accurate molecular weight determination and sequence information.

Peptide Mapping and Sequence Verification of Nph-Peptides

Peptide mapping is a fundamental technique used to confirm the primary structure of a protein or peptide. slideshare.netbiopharmaspec.com The process involves the enzymatic or chemical cleavage of the peptide into smaller fragments, which are then separated, typically by liquid chromatography (LC), and analyzed by mass spectrometry. creative-proteomics.com The resulting masses of the fragments are compared to the theoretical masses expected from the known sequence, allowing for sequence confirmation and the identification of any modifications. biopharmaspec.com

For Nph-peptides, peptide mapping would confirm the covalent attachment of the Nph group and its location within the peptide sequence. Any unexpected mass shifts could indicate other post-translational modifications or degradation products. biopharmaspec.com Tandem mass spectrometry (MS/MS) is used to fragment the peptides further, providing sequence-specific information that can pinpoint the exact site of modification.

A specialized application related to "Nph" involves a derivatization strategy termed "NPHylation," which uses 2-nitrophenylhydrazine (B1229437) to modify the carboxy groups of peptides. nih.gov This derivatization significantly increases the hydrophobicity of hydrophilic peptides, improving their retention on reversed-phase columns and enhancing their detection and fragmentation in the mass spectrometer. nih.gov This method has been shown to reduce sequence scrambling and provide more informative fragmentation spectra for certain peptides. nih.gov

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Peptide Dynamics and Interactions

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate the conformational dynamics of peptides and proteins. nih.gov It provides insights into protein structure, folding, intrinsic disorder, and interactions with ligands or other proteins. thermofisher.comthermofisher.com The method relies on the principle that amide hydrogens on the backbone of a peptide can exchange with deuterium atoms when the peptide is placed in a deuterium oxide (D₂O) buffered solution. nih.gov

The rate of this exchange is highly dependent on the solvent accessibility of the amide hydrogens. thermofisher.comthermofisher.com Amide hydrogens in flexible, solvent-exposed regions of the peptide will exchange rapidly, while those involved in stable hydrogen bonds, such as in α-helices and β-sheets, or buried within the peptide's core, will exchange much more slowly. nih.gov

The typical HDX-MS workflow involves several key steps:

Labeling: The peptide of interest is incubated in a D₂O-based buffer for specific periods, initiating the H/D exchange. nih.gov

Quenching: The exchange reaction is stopped by rapidly lowering the pH and temperature.

Digestion: The deuterated peptide is often proteolytically digested (e.g., with pepsin) into smaller peptide fragments. thermofisher.com

Analysis: The fragments are separated, typically by ultra-performance liquid chromatography (UPLC), and analyzed by mass spectrometry to measure the mass increase in each fragment due to deuterium incorporation. nih.gov

By comparing the deuterium uptake of a peptide in its free state versus its state when bound to a ligand or another protein, researchers can map interaction interfaces and identify allosteric conformational changes. thermofisher.comnih.gov Regions that show a reduction in deuterium exchange upon binding are inferred to be part of the binding site or to have become less flexible due to the interaction. nih.gov A significant challenge in HDX-MS is preventing the loss of the incorporated deuterium label, known as back-exchange, during the analysis workflow. nih.govrsc.org

Table 1: Generalized HDX-MS Workflow for Peptide Analysis

| Step | Procedure | Purpose | Key Considerations |

|---|---|---|---|

| 1. Preparation | Prepare peptide sample and D₂O labeling buffer. | To set up the initial conditions for the exchange experiment. | Buffer conditions should be near-native for the peptide. |

| 2. Labeling | Mix peptide with D₂O buffer for various time points (seconds to hours). | To allow amide hydrogens to exchange with deuterium. | Time points are chosen to capture different rates of exchange. |

| 3. Quenching | Add a quench buffer to rapidly lower pH (to ~2.5) and temperature (to ~0°C). | To stop the exchange reaction and stabilize the deuterium labels. | Quenching must be fast and effective to minimize back-exchange. |

| 4. Digestion | Pass the quenched sample through an online protease column (e.g., pepsin). | To break the protein into smaller peptides for spatial resolution. | Digestion is performed under cold, acidic conditions. |

| 5. Separation | Separate peptide fragments using UPLC with a reversed-phase column. | To resolve individual peptide fragments before MS analysis. | A rapid gradient is used to minimize analysis time and back-exchange. |

| 6. MS Detection | Analyze the eluting peptides with a high-resolution mass spectrometer. | To measure the mass of each peptide fragment and determine its deuterium uptake. | High mass accuracy is crucial for precise measurement. |

| 7. Data Analysis | Compare mass spectra from different time points and conditions. | To calculate deuterium uptake for each peptide and map conformational dynamics. | Specialized software is used to process the complex datasets. |

Physicochemical Characterization of Peptides

Chromatographic and Electrophoretic Separations of Peptides

High-Performance Liquid Chromatography (HPLC) for Peptide Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of peptides. nih.gov Its high resolution and sensitivity make it ideal for assessing the purity of synthetic or recombinant peptides and for separating complex peptide mixtures, such as those from proteomic digests. researchgate.nethplc.eu

The most common mode of HPLC for peptide analysis is Reversed-Phase HPLC (RP-HPLC). nih.gov In RP-HPLC, peptides are separated based on their hydrophobicity. The technique typically uses a stationary phase with nonpolar hydrocarbon chains (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later. researchgate.net The high resolving power of RP-HPLC allows for the separation of peptides that differ by just a single amino acid. hplc.eu

Other HPLC modes used for peptide analysis include:

Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. nih.gov

Size-Exclusion Chromatography (SEC): Separates peptides based on their size and shape. nih.gov

Table 3: Typical Parameters for RP-HPLC Analysis of a Peptide Sample

| Parameter | Setting | Description |

|---|---|---|

| Column | C18, wide pore (e.g., 300 Å) | The C18 alkyl chain provides the hydrophobic stationary phase. Wide pores are necessary for larger peptides. |

| Dimensions | 4.6 x 250 mm | A standard analytical column dimension. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | The organic component used to elute the peptides. |

| Gradient | 5% to 65% B over 60 minutes | A linear gradient of increasing organic solvent concentration to elute peptides based on hydrophobicity. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm internal diameter column. |

| Detection | UV Absorbance at 214 nm or 280 nm | Detection at 214 nm measures the peptide backbone, while 280 nm is specific for aromatic residues (Trp, Tyr). |

| Temperature | 25-40°C | Controlled temperature ensures reproducible retention times. |

Capillary Electrophoresis for Peptide Heterogeneity Assessment

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of peptide heterogeneity. nih.govnih.gov It separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the peptide's charge-to-mass ratio. nih.gov This makes CE an excellent tool for resolving charge variants that may arise from PTMs (e.g., deamidation, oxidation) or sequence variations. sciex.com

In a typical CE setup, a narrow-bore fused-silica capillary is filled with a background electrolyte (buffer). A sample is injected at one end, and a high voltage is applied across the capillary, causing charged peptides to migrate at different velocities toward the detector. The quality of the separation depends on factors like the pH of the buffer, which influences the charge of both the peptide and the capillary wall. vscht.cz

CE has been successfully applied to the analysis of biopharmaceutical products. For instance, a CE method was developed for the simultaneous determination of protamine and insulin (B600854) in Neutral Protamine Hagedorn (NPH) insulin formulations, completing the separation in under one minute. researchgate.net

Table 4: Example Conditions for Capillary Zone Electrophoresis (CZE) of Peptides

| Parameter | Setting | Purpose |

|---|---|---|

| Capillary | Fused-silica, 50 µm i.d. | Provides the channel for electrophoretic separation. |

| Effective Length | 50 cm | The length of the capillary from injection to the detection window. |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 | The buffer fills the capillary and conducts the current. Low pH ensures most peptides are positively charged. |

| Separation Voltage | 20-30 kV | The driving force for the migration of charged species. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Method for introducing a small plug of the sample into the capillary. |

| Temperature | 25°C | Maintained to ensure reproducible migration times. |

| Detection | UV Absorbance at 200 nm or 214 nm | Wavelengths for detecting the peptide bond. |

Computational Chemistry and Molecular Modeling of Peptides

Molecular Dynamics Simulations for Peptide Conformation and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules, providing detailed insights into the conformational flexibility and structural dynamics of peptides. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of a peptide over time, revealing how it folds, unfolds, and samples different conformational states in solution. cmu.edunih.gov

These simulations can faithfully reproduce experimental findings and provide atomic-level detail that is often inaccessible through experiments alone. capes.gov.br For example, MD simulations have been used to:

Predict the folding of peptides into stable structures like β-hairpins in water. biorxiv.org

Demonstrate the refolding of a denatured peptide into its native α-helical structure. nih.gov

Analyze the effects of temperature on peptide side-chain interactions and secondary structure. nih.gov

Accurately predict the structural differences between a native peptide and a more stable mutant version. capes.gov.br

The results from MD simulations provide a dynamic picture of a peptide's behavior, highlighting its flexibility, key intramolecular interactions, and interactions with solvent molecules, which are crucial for understanding its biological function. nih.gov

Table 5: Key Parameters in a Typical Molecular Dynamics Simulation of a Peptide

| Parameter | Example Setting | Description |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters and equations used to calculate the potential energy of the system. |

| Solvent Model | Explicit (e.g., TIP3P water) | The peptide is simulated in a box of explicitly represented water molecules to mimic solution conditions. |

| Ensemble | NVT (constant Volume, Temperature) or NPT (constant Pressure, Temperature) | The thermodynamic conditions under which the simulation is run. |

| Temperature | 300 K | A typical physiological temperature. |

| Pressure | 1 bar | Standard atmospheric pressure (for NPT simulations). |

| Time Step | 2 fs (femtoseconds) | The small interval at which the equations of motion are integrated. |

| Simulation Time | 100 ns - 1 µs (nanoseconds to microseconds) | The total duration of the simulation, which must be long enough to observe the process of interest. |

| Boundary Conditions | Periodic Boundary Conditions (PBC) | The simulation box is replicated in all directions to simulate a bulk system and avoid edge effects. |

In Silico Prediction of Nph-Peptide Binding Sites and Interaction Modes

The prediction of how peptides bind to proteins is a critical aspect of drug design and molecular biology. For Nph-peptides (peptides containing Nitrophenylalanine), computational, or in silico, methods provide powerful tools to predict binding sites and elucidate the specific molecular interactions that stabilize the peptide-protein complex. nih.gov These methods are cost-effective and rapid, allowing for the screening of large libraries and guiding further experimental work. frontiersin.org

Common in silico approaches include molecular docking and molecular dynamics (MD) simulations. nih.gov Molecular docking predicts the preferred orientation of a peptide when bound to a protein target, while MD simulations provide insights into the dynamics and stability of the complex over time. nih.govnih.gov These simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern the binding event. nih.govmdpi.com Various web-accessible tools and servers, such as PEP-SiteFinder and FlexPepDock, have been developed to facilitate the prediction of peptide-binding sites on protein surfaces, even when the precise binding location is unknown. frontiersin.orguniv-paris-diderot.fr

A practical example of these principles is the structural analysis of a peptide containing Nitrophenylalanine (Nph) designed to bind to the 14-3-3σ protein. rsc.org In this study, X-ray crystallography provided experimental data that was complemented by computational analysis to understand the interaction modes of the Nph residues. The analysis revealed that specific residues of the peptide form crucial contacts with the protein. For instance, the Nph(+1) residue engages in hydrophobic interactions with Leu218, Ile219, and Leu222 of the 14-3-3 protein. rsc.org Furthermore, the backbone atoms of this same Nph(+1) residue form hydrogen bonds with Asn175 and Lys122, anchoring the peptide in the binding pocket. rsc.org

The table below summarizes the key molecular interactions identified between the Nph-containing peptide and the 14-3-3σ protein, as determined by structural analysis.

Table 1: In Silico and Structural Analysis of this compound Interactions with 14-3-3σ Protein An interactive data table summarizing key molecular interactions.

| Interacting Peptide Residue | Interacting Protein Residue(s) | Type of Interaction |

|---|---|---|

| Thz(-1) | Asn226 | Hydrogen Bond |

| Nph(+1) | Leu218, Ile219, Leu222 | Hydrophobic Interactions |

| Nph(+1) (backbone) | Asn175, Lys122 | Hydrogen Bonds |

Data sourced from structural analysis of PDB: 6TCH. rsc.org

These computational and structural studies highlight how in silico predictions are used to map the binding landscape of Nph-peptides. By identifying the specific amino acids and the nature of the forces involved, researchers can rationally design peptides with improved affinity and specificity for their targets. The convergence of predictive modeling and experimental validation is essential for advancing the therapeutic potential of Nph-peptides. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Nph-Peptides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. uestc.edu.cnwikipedia.org In peptide science, QSAR is a powerful tool for predicting the activity of new peptide analogues, optimizing lead compounds, and understanding the structural features essential for bioactivity. mdpi.comnih.gov The process involves characterizing the peptide's structure using molecular descriptors and correlating these descriptors with observed biological activity through statistical methods like partial least squares (PLS). uestc.edu.cnnih.govfrontiersin.org

The application of QSAR to peptides (peptide QSAR) has been used to model various biological activities, including enzyme inhibition and receptor agonism. mdpi.comresearchgate.net The antioxidant capacity of peptides, for example, has been shown to be closely related to their molecular mass, amino acid composition, sequence, and hydrophobicity, all of which can be used as descriptors in a QSAR model. mdpi.com

The results from such studies provide quantitative data that is ideal for building a QSAR model. The table below shows structure-activity relationship data from an Ala-scan of a potent 11-mer GLP-1R agonist, demonstrating how changes in the peptide sequence affect its potency (EC₅₀).

Table 2: Structure-Activity Relationship (SAR) Data from Ala-Scanning of an 11-mer GLP-1R Agonist An interactive data table showing the impact of Alanine substitutions on peptide potency.

| Peptide Analog (Substitution) | Sequence | GLP-1R Agonist Potency (EC₅₀, nM) | Fold Change vs. Parent |

|---|---|---|---|

| Parent Peptide | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH₂ | 0.2 | 1.0 |

| Ala¹ | H-Ala -Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH₂ | >10000 | >50000 |

| Ala³ | H-His-Aib-Ala -Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH₂ | 0.4 | 2.0 |

| Ala⁴ | H-His-Aib-Glu-Ala -Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH₂ | 1.9 | 9.5 |

| Ala⁵ | H-His-Aib-Glu-Gly-Ala -Phe-Thr-Ser-Asp-Bip-Bip-NH₂ | 0.8 | 4.0 |

| Ala⁶ | H-His-Aib-Glu-Gly-Thr-Ala -Thr-Ser-Asp-Bip-Bip-NH₂ | 2.1 | 10.5 |

| Ala⁷ | H-His-Aib-Glu-Gly-Thr-Phe-Ala -Ser-Asp-Bip-Bip-NH₂ | 0.6 | 3.0 |

| Ala⁸ | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ala -Asp-Bip-Bip-NH₂ | 1.3 | 6.5 |

Data adapted from Mapelli et al., J. Med. Chem. 2021. mdpi.com Aib = α-aminoisobutyric acid, Bip = 4,4'-biphenylalanine.

The data clearly indicates that certain positions, like His¹, are critical for activity, as substitution with Ala leads to a massive loss of potency. mdpi.com In contrast, substitutions at other positions have a more modest effect. This quantitative data serves as the foundation for a QSAR model, which can then be used to predict the activity of peptides with different substitutions, guiding the design of more potent analogues without the need for exhaustive synthesis and testing of every possible combination. mdpi.comnih.gov By mathematically describing the relationship between structure and function, QSAR provides invaluable predictive power in the development of Nph-peptides and other peptide-based therapeutics.

Nph Peptide Derivatives and Chemical Modifications

Engineering Nph-Peptides for Enhanced Properties

Development of Stimuli-Responsive Nph-Peptides (e.g., pH-Responsive, Photo-Responsive)

Stimuli-responsive peptides are designed to undergo a change in their physicochemical properties, such as conformation, solubility, or assembly, in response to specific environmental cues like pH, light, temperature, or redox potential sigmaaldrich.commedchemexpress.comresearchgate.net. The development of Nph-peptide derivatives with stimuli-responsive capabilities leverages the inherent chemical modifiability of peptides and the specific functional groups present within the this compound structure.

pH-Responsive this compound Derivatives pH-responsive peptides typically incorporate amino acids with ionizable side chains, such as aspartic acid (Asp), glutamic acid (Glu), or histidine (His), whose protonation or deprotonation states change with pH nih.govgenscript.com. For instance, poly(L-histidine) (pHis) is a known pH-responsive cationic peptide due to the imidazole (B134444) functional group of histidine genscript.com. Similarly, anionic peptides containing aspartic acid and glutamic acid exhibit pH-responsive behavior due to the deprotonation of their acidic functional groups genscript.com. By strategically incorporating these amino acids into the this compound sequence or by conjugating pH-labile linkages (e.g., hydrazones, cis-aconityls, dimethylmaleic amides, acetals) to this compound, its derivatives could be engineered to respond to specific pH environments sigmaaldrich.comnih.gov. This responsiveness can be exploited for targeted delivery applications, such as releasing cargo in the acidic microenvironment of tumors (pH 6.5-7.2) or within endosomes/lysosomes (pH 4-6.5) medchemexpress.comnih.gov.

Photo-Responsive this compound Derivatives Photo-responsive peptides are designed to undergo reversible changes upon irradiation with light of specific wavelengths, often through the incorporation of photoisomerizable moieties researchgate.net. A key feature of the this compound (CID 3036249) structure is the N-epsilon-6-(4'azido-2'-nitrophenylamino)hexanoate modification on its lysine (B10760008) residue. The 4'-azido-2'-nitrophenylamino group is a well-known photo-activatable moiety, commonly used in photoaffinity labeling due to its ability to form reactive nitrenes upon UV irradiation scispace.com. This inherent structural component suggests that this compound itself, or its derivatives, possesses intrinsic photo-responsive characteristics. The photo-induced isomerization or decomposition of such groups can lead to conformational changes or cleavage events, enabling light-controlled modulation of peptide activity or release researchgate.netscispace.com. For example, azobenzene (B91143) derivatives are widely used as photo-switches in peptides, undergoing trans-cis isomerization upon UV irradiation and cis-trans reversion with visible light, which can induce significant conformational changes in the peptide backbone researchgate.netscispace.commdpi.com.

The design of stimuli-responsive this compound derivatives involves careful consideration of the chemical environment and the desired response.

Table 1: Conceptual Strategies for Stimuli-Responsive this compound Derivatives

| Stimulus | Responsive Moiety/Mechanism | Potential Modification Strategy for this compound | Expected Outcome |

| pH | Ionizable amino acids (Asp, Glu, His); pH-labile linkages | Incorporation of Asp, Glu, His residues into this compound sequence; conjugation with hydrazone or acetal (B89532) linkers | pH-dependent solubility, assembly, or cargo release |

| Light | Photo-activatable groups (e.g., azido-nitrophenylamino); photoisomerizable molecules (e.g., azobenzene) | Leveraging the existing 4'-azido-2'-nitrophenylamino group; conjugation with azobenzene derivatives | Light-induced conformational changes, cleavage, or activation |

Synthesis and Characterization of Covalent Macrocyclic Nph-Peptides

Macrocyclization, the formation of a cyclic structure within a peptide, is a powerful chemical modification that can significantly enhance peptide stability against proteolysis, improve receptor selectivity, and constrain conformation, leading to improved bioactivity and cell permeability nih.govosti.govbiochempeg.com. Covalent macrocyclic peptides are formed by creating one or more covalent bonds that cyclize the linear peptide chain, typically by linking the N- and C-termini, or by forming a bridge between amino acid side chains nih.govrsc.org.

Synthesis Strategies Several strategies can be employed for the covalent macrocyclization of this compound derivatives:

Head-to-tail cyclization: This involves forming an amide bond between the N-terminal amino group and the C-terminal carboxyl group of the linear this compound precursor nih.gov. This is a common method in solid-phase peptide synthesis (SPPS), where the linear peptide is synthesized on a resin, followed by on-resin cyclization or cleavage and cyclization in solution nih.govbeilstein-journals.org.

Side-chain to side-chain cyclization: This method creates a bridge between two reactive side chains within the this compound sequence. Common linkages include disulfide bonds (between cysteine residues), lactam bridges (between lysine and aspartic/glutamic acid), or hydrocarbon staples nih.govrsc.org. Given that this compound (CID 3036249) contains a modified lysine residue, further chemical modification of this side chain, or introduction of other reactive amino acids (e.g., cysteine), could facilitate side-chain cyclization.

Enzymatic Macrocyclization: Certain enzymes, such as asparaginyl endopeptidases (AEPs), are capable of catalyzing peptide macrocyclization, offering high chemo- and regioselectivity osti.govbeilstein-journals.orgnih.govdntb.gov.ua. If this compound or its derivatives are recognized as substrates, enzymatic approaches could provide efficient cyclization routes.

Click Chemistry: Bioorthogonal click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition, thiol-ene reactions) are highly efficient and selective methods for forming covalent linkages, which can be adapted for peptide macrocyclization by incorporating appropriate functional groups into this compound derivatives nih.govnih.govutoronto.ca.

Characterization of Macrocyclic Nph-Peptides The successful synthesis and structural integrity of covalent macrocyclic Nph-peptides are typically confirmed using a combination of analytical techniques:

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or liquid chromatography-mass spectrometry (LC-MS) are crucial for determining the molecular weight of the cyclized product and confirming the formation of the intramolecular bond, distinguishing it from linear precursors or oligomeric byproducts nih.govrsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques (e.g., 1D and 2D NMR) provide detailed information on the chemical structure, conformation, and purity of the macrocycle. Conformational analysis using NMR can reveal the rigidification induced by cyclization rsc.org.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides. For macrocyclic peptides, CD can indicate the presence of stable secondary structures (e.g., α-helices, β-turns) that are often induced or stabilized by cyclization rsc.org.

High-Performance Liquid Chromatography (HPLC): HPLC is used for purification and to assess the purity of the synthesized macrocyclic Nph-peptides.

Table 2: General Methods for Covalent Macrocyclization Applicable to this compound Derivatives

| Cyclization Method | Linkage Type | Reactive Groups Involved | Potential Application to this compound Derivatives |

| Head-to-tail | Amide bond | N-terminus, C-terminus | Cyclization of linear this compound sequences |

| Side-chain to side-chain | Disulfide bond | Cysteine thiols | Introduction of Cys residues for disulfide bridge formation |

| Side-chain to side-chain | Lactam bridge | Lysine amine, Asp/Glu carboxyl | Formation of amide bond between Lys (or modified Lys in this compound) and acidic residues |

| Enzymatic | Amide bond | Specific peptide sequences | If this compound sequences are recognized by macrocyclases |

| Click Chemistry | Triazole, Thioether | Azide/Alkyne, Thiol/Alkene | Incorporation of click-compatible handles onto this compound for cyclization |

These chemical modifications and macrocyclization strategies offer promising avenues for tailoring this compound derivatives for specific applications, enhancing their stability, and modulating their biological activity.

Biochemical and Biological Activities of Nph Peptides

Nph-Peptide Interactions with Biological Macromolecules

The interaction of peptides with biological macromolecules is a cornerstone of cellular signaling and function. These interactions are highly specific and can lead to a cascade of downstream effects, including receptor activation, modulation of protein-protein interactions, and regulation of enzyme activity.

Receptor Binding and Activation Mechanisms by Nph-Peptides

A specific "this compound" has been synthesized for the purpose of photoaffinity labeling of the N-formyl peptide receptor on intact human polymorphonuclear leukocytes. medkoo.comnih.gov This peptide acts as a ligand that binds to the receptor. Photoaffinity labeling is a technique used to identify and study the components of a receptor binding site. Upon binding, the peptide can be covalently cross-linked to the receptor by photoactivation, allowing for the identification and characterization of the receptor-ligand complex. nih.gov The N-formyl peptide receptor is a G protein-coupled receptor (GPCR) that, upon activation by its ligands, initiates a signaling cascade within the cell, leading to chemotaxis and other inflammatory responses. nih.gov

Modulation of Protein-Protein Interactions by Nph-Peptides

Peptides can serve as modulators of protein-protein interactions (PPIs), which are fundamental to most cellular processes. tdcommons.aiethz.chnih.govfrontiersin.org They can either inhibit or stabilize these interactions, thereby influencing signaling pathways. tdcommons.ainih.gov While there is a large body of research on peptide modulators of PPIs, specific studies focusing on a broadly defined class of "Nph-peptides" are not available. However, the principles of peptide-mediated PPI modulation would apply to any specific this compound designed for such a purpose. For instance, peptides can be designed to mimic the binding interface of a protein, thereby competing with the natural binding partner and inhibiting the interaction. ajwilsonresearch.com

Nph-Peptides as Enzyme Substrates, Inhibitors, or Modulators

Peptides can function as substrates, inhibitors, or allosteric modulators of enzymes. nih.gov In the context of "Nph-peptides," a study on human cathepsin E utilized a peptide series containing p-nitrophenylalanine (Nph) to characterize the enzyme's binding specificities. nih.gov In this case, the peptide Lys-Pro-Ala-Lys-Phe*Nph-Arg-Leu served as a substrate for cathepsin E, an aspartic proteinase. By systematically substituting amino acids at different positions within this peptide, researchers were able to determine the kinetic parameters (Km and kcat) for the enzyme's activity, providing insights into the substrate specificity of cathepsin E's active site. nih.gov This demonstrates the use of a peptide containing an "Nph" modification as a tool to study enzyme function. Peptides, in general, can also act as enzyme inhibitors, with some being competitive, non-competitive, or uncompetitive inhibitors. conicet.gov.ar

Binding Kinetics and Thermodynamics of this compound Interactions

Cellular and Subcellular Dynamics of Nph-Peptides

The ability of peptides to enter cells is a critical aspect of their potential as therapeutic agents. Understanding the mechanisms of cellular uptake is essential for designing effective peptide-based drugs.

Mechanisms of this compound Cellular Uptake (e.g., Pinocytosis, Transporter Systems)

Specific studies detailing the cellular uptake mechanisms of the aforementioned "Nph-peptides" are limited. However, the broader field of cell-penetrating peptides (CPPs) provides a framework for understanding how peptides can enter cells. mdpi.comuni-regensburg.demdpi.comnih.govnih.gov CPPs are a class of peptides that can traverse cellular membranes and deliver various molecular cargoes into the cytoplasm. mdpi.comuni-regensburg.de The primary mechanisms of cellular uptake for peptides include:

Endocytosis : This is a major pathway for the internalization of many peptides and their cargoes. mdpi.comnih.gov Endocytosis can be further categorized into:

Macropinocytosis : A form of fluid-phase endocytosis that involves the formation of large vesicles. mdpi.comnih.gov

Clathrin-mediated endocytosis : Involves the formation of clathrin-coated pits at the plasma membrane. mdpi.comnih.gov

Caveolae-mediated endocytosis : Utilizes small, flask-shaped invaginations of the plasma membrane called caveolae. mdpi.comnih.gov

Direct Translocation : Some peptides are thought to directly penetrate the cell membrane, a process that is not fully understood but may involve the formation of transient pores or membrane destabilization. uni-regensburg.denih.gov

The initial interaction of cationic CPPs with the cell surface is often mediated by electrostatic interactions with negatively charged proteoglycans on the cell surface. mdpi.commdpi.com The specific pathway utilized by a given peptide depends on its sequence, concentration, and the nature of any attached cargo. mdpi.com

Intracellular Trafficking and Subcellular Localization of Nph-Peptides

The journey of Neuropeptides and Peptide Hormones (NPHs) from synthesis to secretion is a highly regulated process involving precise intracellular trafficking and specific subcellular localization. This process ensures that these potent signaling molecules are stored correctly and released only when needed.

The synthesis of NPHs begins in the cell body of neurons or endocrine cells. tmc.edu Like other secreted proteins, the process starts with the translation of mRNA on ribosomes, which produces a precursor molecule called a preprohormone. ditki.comeur.nl This initial precursor contains a signal peptide at its N-terminus that directs it into the endoplasmic reticulum for processing. nih.gov Inside the endoplasmic reticulum, the signal peptide is removed, converting the molecule into a prohormone. wikipedia.orgditki.com The prohormone is then transported to the Golgi apparatus, where it undergoes further modifications and is sorted and packaged into specialized vesicles. eur.nlnih.govditki.com

These vesicles, known as dense-core vesicles (DCVs) or secretory granules, are the primary storage and transport organelles for NPHs in the regulated secretory pathway. nih.govbioone.orgoup.com Within these maturing granules, specific enzymes called prohormone convertases cleave the prohormone into the final, biologically active peptide hormone(s). wikipedia.orgbioone.org The acidic environment within the secretory granules is crucial for activating these processing enzymes. bioone.org

Once packaged, the hormone-containing vesicles are transported from their site of origin in the Golgi to release sites at the plasma membrane. oup.com This transport relies on the cytoskeleton, with vesicles moving along microtubules for long-range transport to the proximity of the release site, and then potentially being transferred to an actin filament network for movement through the cell cortex. oup.com

The subcellular localization of NPHs is tightly controlled. They are concentrated in neurons (specifically in neurosecretory cells), where they can be released into the synaptic cleft or into the circulation from neurohemal organs, and in endocrine cells scattered in various tissues. researchgate.netnih.govresearchgate.net This specific localization within secretory vesicles allows the cell to maintain a ready pool of the hormone, prepared for rapid release upon receiving a specific stimulus, such as a neural signal or another hormonal cue. gpnotebook.com

Influence of Nph-Peptides on Intracellular Signaling Pathways and Gene Expression

NPHs exert their profound influence on cellular function by acting as first messengers in complex signaling cascades. Because they are typically water-soluble, NPHs cannot pass through the cell membrane and instead initiate their effects by binding to specific receptor proteins located on the surface of target cells. wikipedia.orgditki.comeur.nl

The vast majority of NPH receptors are G protein-coupled receptors (GPCRs), a large family of seven-transmembrane domain proteins. researchgate.neteur.nlnih.govnih.gov The binding of an NPH ligand to its GPCR induces a conformational change in the receptor. sketchy.com This change activates associated intracellular proteins called G proteins, which in turn trigger the production of intracellular second messengers. eur.nlontosight.ai Common second messenger systems activated by NPHs include:

Cyclic AMP (cAMP): Activation of adenylyl cyclase leads to the production of cAMP, which can activate protein kinase A (PKA). gpnotebook.comsketchy.comqiagen.com

Calcium Ions (Ca²⁺) and Inositol Trisphosphate (IP₃): Activation of phospholipase C can lead to the generation of IP₃ and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and together with DAG, can activate protein kinase C (PKC). gpnotebook.comsketchy.comacs.org

These second messengers amplify the initial signal and set off a cascade of intracellular events, primarily through the activation of various protein kinases. nih.gov These kinases phosphorylate a multitude of downstream effector proteins, including transcription factors. qiagen.comnih.gov The phosphorylation of transcription factors alters their activity, leading to changes in the expression of specific target genes. qiagen.comscienceopen.com This modulation of gene expression is the ultimate mechanism by which NPHs can induce long-lasting changes in a cell's function, from altering its metabolic state to promoting growth and differentiation. gpnotebook.comontosight.ai For example, corticotropin-releasing hormone (CRH) signaling activates the cAMP pathway, leading to the phosphorylation of the transcription factor CREB and increased transcription of target genes like pro-opiomelanocortin (POMC). qiagen.com

| Peptide Class/Example | Primary Receptor Type | Key Signaling Pathways Activated | General Cellular Outcome |

|---|---|---|---|

| Growth Hormone | Kinase-linked receptor (GHR) | JAK2-STAT pathway | Regulation of growth and gene synthesis (e.g., IGF-1). qiagen.com |

| Neuropeptide Y (NPY) | GPCRs (Y1, Y2, Y5) | Inhibition of adenylyl cyclase, modulation of Ca²⁺ channels, activation of MAPK/Akt and PKA/p38K pathways. frontiersin.org | Neuroprotection, reduced excitotoxicity, regulation of anxiety and feeding. frontiersin.orgnih.gov |

| Orexins (Hypocretins) | GPCRs (OX1R, OX2R) | Phospholipase C (via Gq), cAMP/PKA (via Gi/Gs), p38-MAPK. acs.org | Regulation of arousal, energy metabolism, and adipose tissue development. acs.orgnih.gov |

| Drosophila Insulin-Like Peptides (DILPs) | Tyrosine Kinase Receptor (InR) | PI3K/Akt pathway, repression of FOXO transcription factor. frontiersin.org | Regulation of growth, metabolism, and aging. frontiersin.org |

Roles of Nph-Peptides in Biological Systems (Mechanistic Insights)

Contribution of Nph-Peptides to Intercellular Communication and Systemic Homeostasis

NPHs are fundamental agents of intercellular communication, acting as secreted signals that coordinate the activities of different cells and tissues to maintain systemic homeostasis—the stable internal environment necessary for survival. scienceopen.comresearchgate.netsinica.edu.twacs.org The functional roles of insect neuropeptides, for example, broadly encompass the regulation of homeostasis. nih.govresearchgate.net

This regulation occurs across numerous physiological domains:

Energy Homeostasis: Peptides like orexins (hypocretins), Neuropeptide Y (NPY), and ghrelin are central to the regulation of feeding behavior, energy expenditure, and body weight. nih.govjneurosci.org Orexin neurons, for instance, sense peripheral metabolic cues like glucose and leptin levels to link the body's energy status with arousal states, ensuring an animal seeks food when necessary. nih.gov

Fluid and Osmotic Balance: The regulation of water and salt balance is a critical homeostatic function controlled by NPHs. researchgate.netwikipedia.org In mammals, vasopressin (also known as anti-diuretic hormone) is a key peptide hormone that controls water reabsorption in the kidneys to maintain plasma volume and osmolality.

Stress Response: NPHs are integral to the body's response to stress. Neuropeptide Y, for example, has well-documented stress-relieving and anxiolytic properties and is a key player in stress resilience. acs.org

Peptidergic signaling networks, where multiple NPHs interact, create a robust and adaptable system that allows an organism to coordinate complex physiological networks and maintain stability in the face of internal and external challenges. wikipedia.org

This compound Regulation of Specific Biochemical and Physiological Processes (e.g., Metabolism, Neuroprotection)

Beyond their broad roles, NPHs regulate specific biochemical pathways and physiological functions with high precision. Two prominent examples are metabolism and neuroprotection.

Metabolism: NPHs are master regulators of metabolism. In Drosophila, the eight different insulin-like peptides (DILPs) have distinct but overlapping roles in controlling the balance of carbohydrates and lipids. nih.govbiorxiv.org They trigger signaling cascades that promote the storage of glycogen (B147801) and fat, much like mammalian insulin (B600854). nih.govbiorxiv.org Research has shown that specific DILPs differentially regulate metabolism based on diet; for instance, dilp2 primarily influences glycogen levels, while dilp5 and dilp7 mainly affect triglyceride (fat) synthesis on high-carbohydrate diets. nih.govbiorxiv.org The orexin/hypocretin system also plays a critical role in energy metabolism, not only by stimulating food intake but also by increasing energy expenditure through effects on brown adipose tissue thermogenesis and physical activity. acs.orgresearchgate.netmdpi.com

Neuroprotection: A growing body of evidence highlights the significant neuroprotective functions of certain neuropeptides. frontiersin.orgnih.gov Neuropeptide Y (NPY) has been shown to protect neurons from various insults. lu.se Its neuroprotective mechanisms include reducing glutamate-induced excitotoxicity, suppressing neuroinflammation, and preventing apoptosis (programmed cell death). frontiersin.orgnih.govmdpi.com NPY can protect hippocampal, cortical, and retinal cells from cell death by activating its Y2 and Y5 receptors. frontiersin.orgmdpi.com The peptide NAP (sequence NAPVSIPQ), derived from the activity-dependent neuroprotective protein (ADNP), is another potent neuroprotective agent. nih.govplos.orgresearchgate.net NAP has been shown to protect neurons against toxicity from the beta-amyloid peptide (associated with Alzheimer's disease) and to protect spinal cord motor neurons in models of neurodegeneration. plos.orglktlabs.com

| Peptide/Family | Primary Process Regulated | Specific Mechanistic Insight |

|---|---|---|

| Drosophila Insulin-Like Peptides (DILPs) | Metabolism | Regulate the balance between stored (glycogen, triglycerides) and circulating (trehalose) carbohydrates in response to diet. frontiersin.orgnih.govbiorxiv.org |

| Orexins/Hypocretins | Metabolism & Arousal | Increase energy expenditure, promote brown fat thermogenesis, and stimulate feeding behavior by interacting with other systems like NPY. acs.orgnih.govjneurosci.org |

| Neuropeptide Y (NPY) | Neuroprotection & Stress | Reduces glutamate (B1630785) excitotoxicity via Y2/Y5 receptors and activates MAPK/Akt pathways to promote neuronal survival. frontiersin.orglu.se |

| NAP (Davunetide) | Neuroprotection | Derived from ADNP, it protects against beta-amyloid toxicity and modulates microtubule stability, preserving neuronal structure and function. plos.orgresearchgate.net |

| Pheromone Biosynthesis-Activating Neuropeptide (PBAN) | Reproduction/Behavior | A specific insect NPH that regulates the production and release of sex pheromones in female moths to control mating behavior. mdpi.com |

In Vitro and Preclinical Research Models for Nph Peptides

Cell-Based Assays for Nph-Peptide Activity and Function

Cell-based assays are fundamental tools for evaluating the direct effects of compounds on living cells, offering insights into their activity and function at a molecular and cellular level.

Specific studies detailing receptor binding and functional assays conducted directly with the chemical compound this compound (PubChem CID 3036249) in cultured cells are not extensively documented in the available literature. General methodologies for receptor binding assays, such as radioligand binding, competition binding, and kinetic assays, are widely employed to characterize ligand-receptor interactions, including affinity, kinetics, and receptor density. pepdd.comnih.govemdmillipore.com Functional cell-based assays, including those that measure downstream signaling pathways like cAMP accumulation or protein phosphorylation, are also commonly used to assess the functional impact of compounds on G protein-coupled receptors and kinase activity. oncolines.com However, direct application of these assays to this compound (CID 3036249) is not specifically detailed in the provided search results.

Studies specifically investigating the cellular viability, proliferation, and apoptosis in response to the chemical compound this compound (PubChem CID 3036249) are not extensively documented in the provided search results. While some research mentions "Nph" as part of other compounds or formulations (e.g., naphthalimide-adenine peptide amphiphiles (Nph-A), chlorin (B1196114) e6 embedded in phospholipid nanoparticles (NPh-Ce6), or doxorubicin (B1662922) phospholipid delivery systems (NPh-Dox)), these refer to different chemical entities or delivery systems where "Nph" denotes a component or characteristic, not the specific this compound (CID 3036249). For instance, Nph-A and its crosslinked form Nph-A/Rh-T have been evaluated for cell viability in MDA-MB-231 and HeLa cells using CCK-8 assays, showing varying impacts on viability depending on the concentration and form. nih.gov Similarly, NPh-Ce6 and NPh-Ce6-NGR-R7 have been shown to induce apoptosis in HT-1080 tumor cells. mdpi.comresearchgate.net NPh-Dox-cRGD-Fol(2.0) and NPh-Dox-Fol(2.0) formulations have also demonstrated effects on cell viability and apoptosis in breast cancer cell lines. researchgate.net However, these findings pertain to complex formulations and not directly to the this compound (CID 3036249) as a standalone chemical compound.

Specific research utilizing reporter gene assays or conducting gene expression profiling in response to the chemical compound this compound (PubChem CID 3036249) is not extensively documented in the available literature. Reporter gene assays are widely recognized for their utility in studying gene expression regulation, transcription factor activity, and cell signaling pathways, often employing reporter genes like luciferase or green fluorescent protein (GFP). thermofisher.commdpi.comnih.govberthold.com Gene expression profiling techniques, such as RNA sequencing, are employed to analyze changes in mRNA concentrations and understand global cellular responses to various stimuli. tandfonline.comnih.gov However, direct application of these advanced techniques to investigate the specific effects of this compound (CID 3036249) is not detailed in the provided search results.

Advanced In Vitro Models for this compound Permeability and Transport

Advanced in vitro models are crucial for assessing the permeability and transport characteristics of compounds across biological barriers.

Specific studies investigating the transport of the chemical compound this compound (PubChem CID 3036249) across in vitro blood-brain barrier (BBB) models are not extensively documented in the available literature. In vitro BBB models, including static monolayer, co-culture, and microfluidic systems, are widely used to evaluate the permeability of various substances, including peptides, across the brain's protective barrier. mdpi.comdiva-portal.orgnih.govfrontiersin.orgdovepress.commdpi.comnih.govnih.govmdpi.com These models aim to mimic the tight junctions, efflux transporters, and other characteristics of the in vivo BBB. While some studies have identified novel peptides with varying permeability coefficients across in vitro BBB models, mdpi.comfrontiersin.org direct data for this compound (CID 3036249) are not present in the provided search results.

In Vitro Intestinal Permeation Models for this compound Absorption Studies

In vitro intestinal permeation models are fundamental tools for predicting the oral absorption of therapeutic molecules, including peptides. The human colon carcinoma Caco-2 cell monolayer is widely considered the gold standard for assessing in vitro intestinal permeability and absorption due to its ability to mimic the human intestinal epithelial barrier. zebrafishucl.org These cells, when cultured on transwell inserts, form a confluent monolayer that allows researchers to study the transport rate of compounds across the membrane, simulating the passage from the intestinal lumen into the bloodstream. zebrafishucl.org

Caco-2 cell models can be utilized to investigate various transport mechanisms, including passive diffusion, transporter-mediated interactions, and efflux. zebrafishucl.org Studies on peptides using Caco-2 monolayers have shown that absorption mechanisms often involve bypass transport, where peptides traverse the epithelial cells through paracellular pathways, and some can be absorbed intact. mdpi.comfrontiersin.org Factors such as peptide length, hydrophobicity, and charge can influence their transport across the intestinal barrier. mdpi.comnih.gov While Caco-2 models are valuable for predicting oral absorption, it is important to note that the permeability results may not always perfectly correlate with human intestinal permeability, partly due to the under-expression of certain peptide transporters in these tumorigenic cells. mdpi.com

Despite the general utility of Caco-2 models for peptide absorption studies, specific research findings detailing the intestinal permeation or absorption characteristics of this compound (PubChem CID 3036249) in in vitro models like Caco-2 cell monolayers were not found in the reviewed scientific literature. Its primary application as a photoaffinity label suggests a focus on its binding properties rather than its systemic absorption.

Preclinical Animal Models for this compound Research (Focus on Biological Activity and Distribution)

Preclinical animal models are indispensable for evaluating the biological activity and distribution of compounds in a complex physiological environment, bridging the gap between in vitro research and human studies. cambridge.org These models help investigate pathogenesis, pathophysiology, toxicology, and predict in vivo behavior that cannot be fully elucidated from in vitro studies alone. cambridge.orgnanbiosis.es

Specific research findings detailing the biological activity or distribution of this compound (PubChem CID 3036249) in preclinical animal models, beyond its established use as a photoaffinity label for N-formyl peptide receptors, were not found in the reviewed scientific literature. The following subsections describe the general application of these animal models for peptide research.

Rodent models, particularly mice and rats, are widely employed in preclinical research to investigate the systemic distribution and biological action of peptides. researchgate.netmdpi.com These models are valuable for studying human genetic diseases and various physiological processes. nanbiosis.es For peptides and small proteins (molecular weight ≤ 16 kDa), systemic distribution after subcutaneous administration primarily occurs through diffusion into blood capillaries, while larger molecules are typically taken up by the more porous lymphatic system. mdpi.com

Rodent models are used to assess the bioavailability of peptides and to determine their accumulation in specific tissues or organs. researchgate.net For instance, fluorescently labeled peptides can be used to study biodistribution in vivo using fluorescence or bioluminescence imaging. researchgate.net They are also utilized to investigate the effects of bioactive peptides on various physiological functions, such as anti-aging effects by regulating oxidative stress or influencing the gut microbiota. bosterbio.com

However, specific research findings on the systemic distribution or broader biological action of this compound (PubChem CID 3036249) in rodent models were not found in the reviewed scientific literature.

Zebrafish (Danio rerio) have emerged as a powerful and increasingly utilized model system for developmental and functional studies of various compounds, including peptides. zebrafishucl.orgmdpi.com Their unique advantages include rapid, external development of transparent embryos, which allows for direct visualization of internal processes like organ formation and cell differentiation in real-time. mdpi.com Zebrafish also produce large progenies, making them suitable for high-throughput pharmacological screens. mdpi.com

The high degree of genetic conservation with humans, coupled with advanced genetic manipulation tools like CRISPR/Cas9, enables researchers to study gene function, genetic pathways, and model human diseases such as neurodevelopmental disorders. oup.commdpi.com Zebrafish are used to investigate the development and function of the nervous system, neural circuit formation, and behavior, as well as to screen for potential therapeutic compounds. mdpi.com

Despite the broad applicability of zebrafish models in peptide research, specific research findings detailing developmental or functional studies directly involving this compound (PubChem CID 3036249) were not found in the reviewed scientific literature.

Avian embryo models, particularly the chick chorioallantoic membrane (CAM), are well-established systems for studying vascular development and angiogenesis. nih.gov The CAM is a highly vascularized extraembryonic membrane that develops rapidly and sustains gas exchange and growth throughout embryonic development. nih.gov Its accessibility and the ease with which embryonic vascularization can be directly viewed make it a powerful model for cardiovascular research. nih.govnih.gov

The CAM model allows for real-time visualization of assays and provides complete accessibility to the circulatory system for the intravascular application of substances. It has been used to investigate the effects of various factors on angiogenesis, including growth factors, extracellular matrix components, and potential inhibitors. nih.gov The model is also employed in studies assessing drug delivery and toxicological susceptibility, and in xenobiotic preparations for tissue grafts and tumor growth. nih.gov

However, specific research findings on the effects of this compound (PubChem CID 3036249) on vascular development in avian embryo models were not found in the reviewed scientific literature.

Biomedical Research Applications of Nph Peptides

Nph-Peptides in Advanced Drug Discovery Research

The unique characteristics of Nph-peptides, such as high selectivity and potency, have made them a rapidly expanding class of therapeutic candidates. Innovations in their design and synthesis have addressed historical limitations, enabling their application in oncology, metabolic disorders, and infectious diseases.

The rational design of Nph-peptides allows for the creation of molecules that can precisely interact with and modulate biological pathways implicated in disease. This approach leverages an understanding of protein structures and interactions to develop peptides with high affinity and specificity for their targets, such as disease-related enzymes or protein-protein interfaces.

Key strategies in the rational design of therapeutic Nph-peptides include: